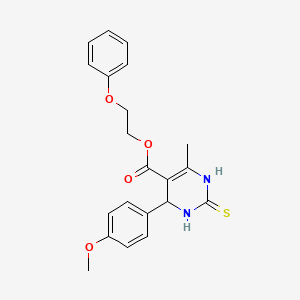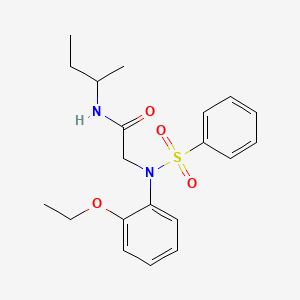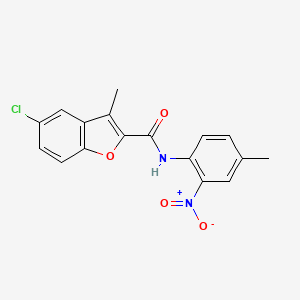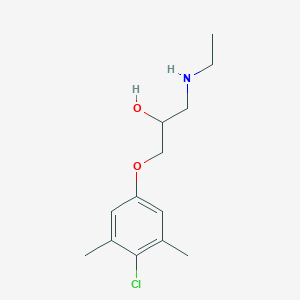![molecular formula C14H13N5O B5216457 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine, also known as MP-124, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine is not fully understood, but research has suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has also been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in lab experiments is its potential as a therapeutic agent for various diseases and conditions. This compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and studied.
Orientations Futures
There are several future directions for research on 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine. One area of focus is the development of new therapeutic agents based on this compound. Researchers are also exploring the potential use of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine and its effects on various signaling pathways and enzymes. Overall, the potential applications of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in scientific research are vast, and further investigation is needed to fully explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine involves a multi-step process that includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with 1-(2-methoxyphenyl)pyrazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation through column chromatography.
Applications De Recherche Scientifique
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has been studied extensively for its potential use in the treatment of cancer. Research has shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has also been studied for its anti-inflammatory and neuroprotective effects. In addition, this compound has been shown to have potential in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
4-[1-(2-methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-13-5-3-2-4-12(13)19-9-10(8-17-19)11-6-7-16-14(15)18-11/h2-9H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYBPZFOYQRVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)

![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)


![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)




![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)